Product packaging for 6-(2-Hydroxyethyl)pyridine-3-carbonitrile(Cat. No.:CAS No. 106652-46-4)

6-(2-Hydroxyethyl)pyridine-3-carbonitrile

Cat. No.: B009563
CAS No.: 106652-46-4
M. Wt: 148.16 g/mol
InChI Key: XHXNGBPRSACNMJ-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)pyridine-3-carbonitrile is a high-purity pyridine-based chemical building block designed for pharmaceutical and antimicrobial research applications. This compound features a pyridine ring, a privileged structure in medicinal chemistry, which is known to be present in over 7,000 drugs and confers improved water solubility to molecules . The molecular scaffold, which incorporates both a hydroxyethyl chain and a carbonitrile group, is engineered to serve as a key intermediate in the synthesis of more complex bioactive molecules. Research Applications & Value: Pyridine derivatives are extensively investigated for their diverse biological activities, including significant antimicrobial and antiviral properties . This makes this compound a valuable scaffold for developing new therapeutic agents, particularly in the search for novel compounds to address drug-resistant bacterial strains and viral infections. Its structure is ideal for exploring structure-activity relationships (SAR) and for use in molecular docking studies to identify potential interactions with biological targets. Compound Data: CAS Registry Number: 106652-46-4 Molecular Formula: C₈H₈N₂O Molecular Weight: 148.16 g/mol SMILES: OCCc1ccc(cn1)C#N This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B009563 6-(2-Hydroxyethyl)pyridine-3-carbonitrile CAS No. 106652-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-hydroxyethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-1-2-8(3-4-11)10-6-7/h1-2,6,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXNGBPRSACNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 6 2 Hydroxyethyl Pyridine 3 Carbonitrile

De Novo Synthesis Approaches to the Pyridine (B92270) Core

The de novo synthesis of the pyridine ring provides a direct route to highly substituted pyridines, including the carbonitrile target. These methods build the heterocyclic core from simpler, non-cyclic molecules through cyclization and multi-component strategies.

Cyclization Reactions for Pyridine Ring Formation

The construction of the pyridine nucleus through cyclization is a foundational strategy in heterocyclic chemistry. These reactions typically involve the condensation of one or more acyclic components to form the six-membered ring.

One of the most well-known methods is the Hantzsch pyridine synthesis , which traditionally involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester. youtube.comyoutube.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine derivative. youtube.comyoutube.com To generate an unsymmetrically substituted pyridine like the target compound, variations of the Hantzsch synthesis can be employed, for instance, by using a 3-aminoacrylate in place of one of the β-dicarbonyl components. youtube.com

Another classical approach is the Guareschi-Thorpe synthesis , which reacts a cyanoacetamide with a 1,3-diketone to form a substituted 2-pyridone. Further chemical transformations would be necessary to convert the pyridone to the desired structure.

More broadly, the cyclocondensation of 1,5-dicarbonyl compounds with ammonia or its derivatives serves as a general route to pyridines. youtube.com The key is the formation of the dicarbonyl precursor, which can be designed to carry the precursors for the final substituents. The reaction proceeds through the replacement of the carbonyl oxygens with nitrogen, followed by cyclization and oxidation to achieve the aromatic ring. youtube.com

Recent developments have also explored formal [3+3] cyclization reactions. For example, pyridinium (B92312) 1,4-zwitterions have been used as three-atom synthons, reacting with other three-atom components to construct the six-membered ring. mdpi.com These modern methods offer novel disconnection approaches for accessing complex pyridine structures.

Multi-component Reactions in Pyridine Carbonitrile Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. researchgate.netbohrium.com This approach is prized for its atom economy, reduced reaction times, and operational simplicity, making it a powerful tool for generating molecular diversity. bohrium.comnih.gov

The synthesis of pyridine carbonitriles is well-suited to MCR strategies. A common and effective MCR for this purpose is a four-component reaction involving an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), a ketone, and an ammonium (B1175870) salt (typically ammonium acetate) as the nitrogen source. researchgate.netnih.govresearchgate.net This one-pot condensation assembles the pyridine ring with the desired substituents in a single step. For instance, the reaction of an aldehyde, malononitrile, a ketone, and ammonium acetate (B1210297) can yield highly substituted 2-amino-pyridine-3-carbonitrile derivatives. researchgate.net

Researchers have explored various catalysts and conditions to optimize these reactions, including microwave irradiation to shorten reaction times and the use of environmentally benign solvents like ethanol. nih.gov Some protocols have even been developed to proceed without a catalyst. researchgate.net The choice of reactants allows for the direct installation of various substituents onto the pyridine core. For example, starting with 4-bromobenzaldehyde (B125591) and cyanoacetamide in the presence of piperidine (B6355638) leads to the cyclocondensation and formation of a substituted piperidinium (B107235) 3,5-dicyano-6-hydroxypyridin-2-olate. beilstein-journals.orgnih.gov

ReactantsCatalyst/ConditionsProduct TypeReference
Aldehyde, Malononitrile, Thiol, BaseTBAH or PiperidinePyridine-3,5-dicarbonitrile acs.org
Formylcoumarin, Malononitrile, Ketone, Ammonium AcetateMicrowave, Neat2-Amino-pyridine-3-carbonitrile researchgate.net
p-Formylphenyl-4-toluenesulfonate, Ethyl Cyanoacetate, Acetophenone, Ammonium AcetateMicrowave, EthanolSubstituted Pyridine nih.gov
2,4-Dichloroacetophenone, p-Chlorobenzaldehyde, Ethyl Cyanoacetate, Ammonium AcetateHeatingPyridine-3-carbonitrile researchgate.net

Functionalization and Derivatization of Pre-existing Pyridine Scaffolds

An alternative to de novo synthesis is the modification of an already-formed pyridine ring. This strategy involves the sequential introduction of the necessary functional groups—the carbonitrile and the 2-hydroxyethyl substituent—onto the pyridine backbone.

Introduction of the Carbonitrile Group

The introduction of a nitrile (-CN) group onto a pyridine ring, particularly at the C3 position, can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. wikipedia.org However, specific methods have been developed for such transformations.

A notable strategy for the C3-cyanation of pyridines involves a tandem process. researchgate.net In this approach, the pyridine is first converted into an activated, electron-rich intermediate, such as a dihydropyridine (B1217469), in situ. This intermediate can then readily react with an electrophilic cyanating agent. Subsequent rearomatization furnishes the C3-cyanated pyridine product. This method has proven effective for the late-stage functionalization of complex pyridine-containing molecules. researchgate.net The regioselectivity of this reaction is influenced by a combination of steric and electronic factors of substituents already present on the pyridine ring. researchgate.net

Installation of the 2-Hydroxyethyl Substituent

Attaching a 2-hydroxyethyl group (-CH₂CH₂OH) to the C2 position of the pyridine ring is a key step in functionalization strategies. This can be accomplished through direct alkylation or acylation reactions.

Direct alkylation is a primary method for installing the 2-hydroxyethyl group. A widely documented approach involves the reaction of 2-methylpyridine (B31789) (2-picoline) with formaldehyde (B43269) or its polymer, paraformaldehyde. google.compatsnap.comgoogle.comgoogle.comgoogle.com This reaction is typically carried out under pressure and at elevated temperatures, often in the presence of an acidic or basic catalyst. Various catalysts have been reported, including organic bases like triethylenediamine (DABCO) and acids such as benzoic acid or oxalic acid. google.comgoogle.comgoogle.com The reaction proceeds via the condensation of formaldehyde at the activated methyl group of 2-picoline.

ReactantsCatalyst/ConditionsKey FindingsReference
2-Methylpyridine, FormaldehydeOrganic Base (e.g., DABCO)2-8 MPa pressure, 200-230°C in a micro-reactor shortens reaction time. google.compatsnap.com
2-Methylpyridine, ParaformaldehydeAcid (e.g., Benzoic Acid)90-180°C, 10-30h reaction time. google.com
2-Methylpyridine, Paraformaldehyde, WaterAcidic Catalyst, DMF Solvent110-120°C, 30-40h, single-pass conversion of 36.73%. google.com

Other alkylation strategies can also be envisioned. For example, metalation of the pyridine ring at the C2 position using a strong base like lithium diisopropylamide (LDA) or butyllithium, followed by reaction with an electrophile like ethylene (B1197577) oxide, would yield the 2-hydroxyethyl substituent. youtube.com Because pyridine itself is electron-deficient, direct Friedel-Crafts type alkylations are generally not feasible. youtube.com Therefore, radical-based methods or the alkylation of pre-activated pyridines (e.g., pyridine N-oxides) or metalated pyridines represent more viable alternatives. youtube.comacs.org For instance, the addition of Grignard reagents to pyridine N-oxides can lead to 2-substituted pyridines. organic-chemistry.org

Acylation strategies are also possible, though may be less direct. A pyridine ring could be acylated with a suitable reagent, followed by reduction to furnish the hydroxyethyl (B10761427) group. However, direct acylation of pyridines can be difficult as the reaction tends to occur at the nitrogen atom, forming a highly deactivated pyridinium salt. youtube.com Strategies to overcome this include the acylation of metalated pyridines or the use of acyl radicals. youtube.com

Reductive and Oxidative Transformations

The chemical architecture of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile features several reactive sites amenable to reductive and oxidative transformations. The pyridine ring, the nitrile group, and the hydroxyethyl side chain can all be targeted to yield a variety of derivatives.

Oxidative Transformations: Oxidative reactions can selectively modify different parts of the molecule. The nitrogen atom in the pyridine ring can be oxidized to form pyridine N-oxides. This transformation is significant as it can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic attacks or enabling rearrangements. nih.govnih.gov For instance, the oxidation of pyridine N-oxides can lead to valence bond isomerization, providing a pathway to otherwise inaccessible dihydropyridine cis-diols and epoxides. nih.gov A method for the formal C3 selective hydroxylation of pyridines proceeds via the photochemical valence isomerization of pyridine N-oxides, highlighting a sophisticated oxidative strategy. nih.gov

The benzylic-like carbon of the hydroxyethyl group is also a target for oxidation. General metabolic-type oxidative reactions can hydroxylate carbon atoms directly attached to aromatic rings, potentially converting the primary alcohol of the side chain into an aldehyde or a carboxylic acid under specific conditions. pharmacy180.com Furthermore, oxidative amination processes have been developed to convert cyclopentenones into pyridones, showcasing a method where an oxidative step is key to forming the pyridine ring itself. chemrxiv.org

Reductive Transformations: Reduction of the pyridine ring is a common strategy to produce piperidine scaffolds, which are prevalent in medicinal chemistry. nih.govmdpi.com This is typically achieved through catalytic hydrogenation. Additionally, the nitrile group (—CN) is readily reducible. Depending on the reagents and conditions used, the nitrile can be reduced to a primary amine (—CH₂NH₂) or an aldehyde (—CHO) via intermediates like imines. These transformations provide critical handles for further molecular elaboration.

Regioselective Synthesis of Pyridine Carbonitrile Isomers

Achieving regioselectivity—the control over the placement of functional groups on the pyridine ring—is a cornerstone of pyridine chemistry. The synthesis of a specific isomer like this compound requires precise control over the cyclization and functionalization steps.

Various named reactions, such as the Hantzsch and Bohlmann-Rahtz syntheses, provide foundational strategies for constructing the pyridine core. nih.govchemtube3d.com The choice of starting materials and reaction conditions in these multicomponent reactions dictates the final substitution pattern. For example, in the synthesis of pyridine-3,5-dicarbonitriles, the catalyst and solvent were found to mechanistically determine the final oxidation pathway, influencing the product outcome. acs.org

Catalysis plays a pivotal role in directing regioselectivity. Rhodium(III) catalysis, for instance, has been shown to offer complementary regioselectivity in the synthesis of pyridines from oximes and alkynes, with the choice of ligand on the metal center being crucial. nih.gov Similarly, in situ generated titanacyclopropanes can achieve regioselective C2-H alkylation of pyridine N-oxides. organic-chemistry.org The ability to control the position of the nitrile group and other substituents is essential for creating specific isomers and is often the primary challenge in a synthetic campaign.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry has moved towards more efficient, controlled, and sustainable methods. The synthesis of pyridine carbonitriles has benefited significantly from these advancements, including novel catalytic systems, green chemistry approaches, and flow chemistry methodologies.

Catalyst-Mediated Transformations in Pyridine Carbonitrile Synthesis

Catalysts are fundamental to modern organic synthesis, offering pathways with lower activation energies, higher yields, and greater selectivity. In the context of pyridine carbonitrile synthesis, a diverse array of catalysts has been employed.

Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed as a facile method for the green synthesis of substituted pyridines. rsc.org Transition metals like rhodium are used to catalyze the formation of pyridines from simple starting materials under mild conditions, with the ligand environment of the catalyst dictating selectivity. nih.gov Beyond transition metals, organocatalysts and even natural products have proven effective. For example, pyridine-2-carboxylic acid can act as a dual acid-base catalyst in multicomponent reactions. nih.gov In the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, simple organic molecules like betaine (B1666868) and guanidine (B92328) carbonate were used as effective catalysts for different steps in a one-pot, two-step process. nih.gov

Table 1: Examples of Catalysts in Pyridine Synthesis
CatalystReaction TypeKey AdvantageReference
FeCl₃Cyclization of ketoxime acetates and aldehydesGreen synthesis, high yields rsc.org
[RhCptCl₂]₂Synthesis from oximes and alkynesMild conditions, high regioselectivity nih.gov
Guanidine CarbonateOne-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitrilesEfficient catalysis for cyclization step nih.gov
Tetrabutylammonium hydroxide (B78521) (TBAH)Multicomponent synthesis of pyridine-3,5-dicarbonitrilesShorter reaction times in acetonitrile acs.org

Solvent Effects and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and improving energy efficiency. rasayanjournal.co.in In pyridine synthesis, a shift towards greener protocols is evident.

Table 2: Green Chemistry Approaches in Pyridine Synthesis
Technique/SolventReactionBenefitReference
Microwave IrradiationOne-pot, four-component pyridine synthesisExcellent yields (82-94%), short reaction time (2-7 min) acs.orgnih.gov
Water-EtOH (1:1)Synthesis of 2-amino-4H-chromene-3-carbonitrileHigh Atom Economy, low E-factor, recyclable catalyst nih.gov
Acetonitrile (vs. Ethanol)Multicomponent synthesis of pyridine-3,5-dicarbonitrilesEnabled ionic base catalysis, shorter reaction times acs.org

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including enhanced safety, better process control, and easier scalability. uc.ptsci-hub.se This technology is increasingly being applied to the synthesis of heterocycles, including pyridines.

The Bohlmann-Rahtz pyridine synthesis has been successfully adapted to a continuous flow microwave reactor, allowing for a single-step process without the isolation of intermediates. nih.gov This method provides the trisubstituted pyridine product as a single regioisomer in good yield. Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. For example, a continuous flow microreactor using a packed-bed catalyst was developed for the N-oxidation of pyridine derivatives, a process noted to be safer, greener, and more efficient than batch methods, capable of operating for over 800 hours continuously. organic-chemistry.org A patent for the synthesis of 2-hydroxyethyl pyridine specifically describes a continuous process using a micro-reaction pipeline, underscoring the industrial relevance of this methodology for producing pyridine derivatives. google.com

Chemical Reactivity and Mechanistic Pathways of 6 2 Hydroxyethyl Pyridine 3 Carbonitrile Derivatives

Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an aromatic heterocycle that is generally less reactive towards electrophilic attack than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Conversely, it is more susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen. The substituents on the ring, a 2-hydroxyethyl group at C6 and a carbonitrile group at C3, further modulate this reactivity.

Electrophilic Aromatic Substitution Patterns

The pyridine nucleus is inherently resistant to electrophilic aromatic substitution (EAS) because the nitrogen atom deactivates the ring. libretexts.org This deactivation is exacerbated in acidic media, commonly used for EAS reactions, as the nitrogen atom becomes protonated, creating a pyridinium (B92312) cation which is even more electron-deficient. rsc.org When EAS reactions do occur, they typically proceed at the C3 (or C5) position, as attack at C2, C4, or C6 leads to an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. quimicaorganica.orgquora.com

For 6-(2-hydroxyethyl)pyridine-3-carbonitrile, the ring is further deactivated by the strongly electron-withdrawing cyano (-CN) group at the C3 position. The 2-hydroxyethyl group at C6 is a weak alkyl-type substituent and has a minor influence on the ring's electron density. Therefore, electrophilic substitution on this molecule is expected to be extremely difficult and require harsh reaction conditions. If substitution were to occur, it would be predicted to take place at the C5 position, which is meta to both the existing C3-cyano group and the C6-substituent, and is the most electron-rich position available on the deactivated ring.

Reaction Type Reagent/Conditions Predicted Outcome for Pyridine Derivatives Selectivity
NitrationFuming HNO₃ / H₂SO₄Introduction of a nitro (-NO₂) groupSubstitution occurs at the 3-position on unsubstituted pyridine. libretexts.org
SulfonationSO₃ / H₂SO₄ (oleum)Introduction of a sulfonic acid (-SO₃H) groupRequires high temperatures; substitution at C3.
HalogenationHalogen / Lewis AcidIntroduction of a halogen atom (e.g., -Cl, -Br)Generally requires high temperatures and gives low yields.
Friedel-CraftsAlkyl/Acyl Halide / Lewis AcidNot feasibleThe nitrogen atom coordinates with the Lewis acid catalyst, leading to strong deactivation. quimicaorganica.org

This table presents general electrophilic aromatic substitution reactions on pyridine. The presence of a deactivating cyano group makes these reactions even more challenging for this compound.

Nucleophilic Aromatic Substitution Reactions

Pyridine and its derivatives are significantly more reactive towards nucleophilic aromatic substitution (NAS) than benzene, especially at the C2, C4, and C6 positions. youtube.com This is because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer-like intermediate formed during the attack. The presence of electron-withdrawing groups further enhances the ring's susceptibility to nucleophilic attack.

In this compound, the C6 position is already substituted. However, the C2 and C4 positions are activated towards nucleophilic attack. A strong nucleophile could potentially displace a hydride ion at these positions, as seen in reactions like the Chichibabin amination, although this typically requires forcing conditions. youtube.com More commonly, NAS reactions on pyridines involve the displacement of a good leaving group, such as a halide. For instance, 2-chloropyridine (B119429) derivatives react readily with nucleophiles like sodium methoxide. youtube.com If the 2-hydroxyethyl group were converted to a better leaving group, or if a halogen were present at the C2 or C4 position, NAS would be a key reactive pathway.

Position of Attack Activating Factors Example Nucleophiles Typical Product
C2 / C6Proximity to ring nitrogen; electron-withdrawing groupsAmide ions (e.g., KNH₂), alkoxides, aminesSubstituted pyridine where H or a leaving group is replaced. youtube.com
C4Conjugation with ring nitrogen; electron-withdrawing groupsAmines, thiolsSubstituted pyridine where H or a leaving group is replaced.

Ring Transformation Reactions

Pyridinium salts, formed by the quaternization of the pyridine nitrogen, are susceptible to ring-opening upon attack by nucleophiles. These reactions can lead to the formation of different heterocyclic or acyclic structures. acs.org For example, treatment of N-substituted pyridinium salts with certain C-nucleophiles can trigger a degenerate ring transformation where a new pyridine ring is formed. acs.org

Another class of ring transformations involves the reaction of electron-deficient pyridines, such as those bearing nitro groups, with nucleophiles. For instance, 1-methyl-3,5-dinitro-2-pyridone undergoes ring transformation reactions with ketones in the presence of ammonia (B1221849) to yield different nitropyridine derivatives. nih.gov While this compound is not as electron-deficient as a dinitropyridone, its quaternized derivatives could potentially undergo similar transformations under specific conditions, where the pyridine ring is cleaved and recyclizes with fragments from the reagent. researchgate.netclockss.org

Transformations Involving the Carbonitrile Functionality

The carbonitrile (-C≡N) group is a versatile functional group that can undergo a variety of transformations, providing access to amines, amides, carboxylic acids, and aldehydes.

Hydrolysis and Amidation Reactions of the Nitrile Group

The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. The reaction proceeds through an intermediate amide. By carefully controlling the reaction conditions, it is often possible to isolate the amide as the final product. For example, treatment with hydrogen peroxide in a basic medium is a common method for converting a nitrile to a primary amide with high yield. acs.org This reaction on this compound would yield 6-(2-hydroxyethyl)pyridine-3-carboxamide.

Reaction Reagents Product Reference
AmidationH₂O₂, Na₂CO₃Pyridinyl amide acs.org
Full HydrolysisH₃O⁺ or OH⁻, heatPyridinyl carboxylic acidGeneral reaction

The compound N-(2-Hydroxyethyl)pyridine-3-carboxamide, which can be considered an isomer of the direct hydrolysis product, is a known substance. pharmaffiliates.comsigmaaldrich.comnih.gov This highlights the stability and accessibility of the amide functionality on this pyridine scaffold.

Reductions to Amines and Aldehydes

The carbonitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent used.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) can reduce the nitrile to a primary amine. chemguide.co.uk This reaction converts the -CN group to a -CH₂NH₂ group. For the title compound, this would produce [6-(2-hydroxyethyl)pyridin-3-yl]methanamine. Other reagents like diisopropylaminoborane (B2863991) have also been shown to be effective for this transformation. researchgate.netorganic-chemistry.org

Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), followed by an aqueous workup. acs.orgyoutube.com The reaction proceeds via an imine intermediate which is hydrolyzed upon addition of water. This would transform this compound into 6-(2-hydroxyethyl)pyridine-3-carbaldehyde.

Desired Product Reagent Reaction Conditions Reference
Primary AmineLithium Aluminum Hydride (LiAlH₄)1. LiAlH₄ in ether/THF; 2. H₂O workup chemguide.co.uk
Primary AmineH₂ / Metal Catalyst (Pd, Pt, Ni)Elevated temperature and pressure chemguide.co.uk
AldehydeDiisobutylaluminum Hydride (DIBAL-H)1. DIBAL-H in toluene (B28343) at low temp; 2. H₂O or dilute acid workup acs.orgyoutube.com

Reactions of the Hydroxyethyl (B10761427) Side Chain

The hydroxyethyl side chain provides a reactive site for numerous functional group interconversions, including oxidation, esterification, etherification, and halogenation, as well as for intramolecular cyclization reactions.

Oxidation and Esterification of the Hydroxyl Group

The primary alcohol of the hydroxyethyl group can be oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, chromium(VI) reagents in acidic aqueous media are known to oxidize 2-pyridinemethanol (B130429) derivatives to the corresponding carboxylic acids. bohrium.com Manganese-based catalysts in the presence of a terminal oxidant like hydrogen peroxide have also been shown to be effective for the oxidation of alcohols, including those with pyridyl substituents, to carboxylic acids. rsc.orgresearchgate.net The resulting 2-(3-cyanopyridin-6-yl)acetic acid would be a valuable intermediate for further synthetic elaborations.

Esterification of the hydroxyl group can be readily achieved through reaction with carboxylic acids or their activated derivatives. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. mdpi.comchemicalforums.com For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be utilized. researchgate.net Esterification of pyridine carboxylic acids has been well-documented, indicating the feasibility of this reaction on the hydroxyethyl side chain of the title compound. acs.orggoogle.com

Etherification and Halogenation Reactions

The conversion of the hydroxyl group to an ether can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then treated with an alkyl halide in a nucleophilic substitution reaction. nih.gov This versatile reaction allows for the introduction of a wide variety of alkyl or aryl groups.

Halogenation of the hydroxyethyl side chain provides a gateway to a range of other functionalities through subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for the conversion of primary alcohols to alkyl chlorides. The reaction often proceeds with inversion of stereochemistry, particularly in the presence of a base like pyridine. northeastern.eduresearchgate.net Similarly, phosphorus tribromide (PBr₃) is widely used for the synthesis of alkyl bromides from alcohols, also typically proceeding via an Sₙ2 mechanism with inversion of configuration. stackexchange.combyjus.comcommonorganicchemistry.commasterorganicchemistry.com These standard halogenation procedures can be applied to this compound to furnish the corresponding 6-(2-haloethyl)pyridine-3-carbonitrile derivatives.

Intramolecular Cyclization and Heterocycle Formation via Hydroxyl Group

The proximate positioning of the hydroxyethyl side chain and the nitrile group allows for intramolecular cyclization reactions to form fused heterocyclic systems. A particularly relevant transformation is the synthesis of furo[2,3-b]pyridines. This can be achieved by first converting the hydroxyl group into a better leaving group, such as a halide. The resulting 6-(2-haloethyl)pyridine-3-carbonitrile can then undergo intramolecular cyclization.

Alternatively, a more direct approach involves the reaction of a suitably substituted pyridine with a two-carbon unit that can cyclize. For instance, the synthesis of furo[2,3-b]pyridines has been accomplished through the SₙAr reaction of a 2-chloropyridine derivative with an alkoxide of a hydroxyacetate, followed by intramolecular cyclization. nih.gov This suggests a potential pathway where a derivative of 6-hydroxypyridine-3-carbonitrile could react with a suitable two-carbon electrophile to construct the fused furan (B31954) ring. The synthesis of various furo[2,3-b]pyridine (B1315467) and thieno[2,3-b]pyridine (B153569) derivatives often involves the cyclization of appropriately functionalized pyridine precursors. researchgate.netnih.govresearchgate.netacs.orgtandfonline.com

Tandem Reactions and Cascade Processes for Complex Molecular Architectures

The presence of two distinct reactive functional groups in this compound makes it an attractive substrate for tandem or cascade reactions, enabling the rapid assembly of complex molecular scaffolds in a single synthetic operation. northeastern.eduacs.orgacs.orgacs.orgbenthamdirect.com

While specific cascade reactions starting from this compound are not extensively documented, the principles of tandem reactions on bifunctional pyridines can be applied. For example, a reaction sequence could be envisioned where the hydroxyl group is first oxidized to an aldehyde. The resulting aldehyde could then participate in an intramolecular reaction with the nitrile group, or it could be trapped by another reagent in a multicomponent reaction, leading to the formation of a more complex fused pyridine system.

The development of cascade reactions for the synthesis of fused pyridine heterocycles is an active area of research. nih.govacs.org For instance, three-component reactions involving aryl ketones, hydroxylamine, and alkynes have been developed to synthesize various heterocycle-fused pyridines. nih.govacs.org While these examples build the pyridine ring itself, the concept of using a pre-functionalized pyridine in a subsequent cascade process to build additional rings is a powerful strategy in diversity-oriented synthesis. The unique combination of a nucleophilic alcohol and an electrophilic nitrile in this compound provides a promising platform for the design of novel tandem and cascade reactions to access complex and medicinally relevant molecular architectures.

Advanced Spectroscopic and Structural Elucidation Methodologies for 6 2 Hydroxyethyl Pyridine 3 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile would be expected to reveal distinct signals for each unique proton environment. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The chemical shifts and coupling patterns of these protons would be indicative of their positions relative to the nitrogen atom and the other substituents. Specifically, the proton at the C2 position would likely be the most downfield, followed by the protons at C4 and C5.

The methylene (B1212753) protons of the hydroxyethyl (B10761427) group would present as two triplets in the upfield region. The protons adjacent to the hydroxyl group (-CH₂OH) would be expected to appear at a different chemical shift than those adjacent to the pyridine ring (Ar-CH₂-), with their coupling providing evidence of their connectivity.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The carbon of the nitrile group (-CN) would be found in the 115-125 ppm range. The sp²-hybridized carbons of the pyridine ring would resonate in the aromatic region (120-160 ppm), with their precise shifts influenced by the electron-withdrawing nitrogen atom and the substituents. The sp³-hybridized carbons of the hydroxyethyl group would appear in the upfield region of the spectrum. For comparison, the typical ¹³C NMR chemical shifts for pyridine itself are approximately 150 ppm for C2/C6, 124 ppm for C3/C5, and 136 ppm for C4. chemspider.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known spectroscopic data of similar structures and are for illustrative purposes as specific experimental data is not available in the searched literature.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H28.8 - 9.0-
C2-150 - 155
C3-110 - 115
H48.0 - 8.2-
C4-138 - 142
H57.5 - 7.7-
C5-122 - 126
C6-158 - 162
Ar-CH₂3.0 - 3.240 - 45
CH₂-OH3.9 - 4.160 - 65
OHVariable-
CN-117 - 120

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding framework, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the protons within the pyridine ring and the hydroxyethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connection of the hydroxyethyl and nitrile groups to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a relatively rigid molecule like this compound, NOESY could help to confirm the substitution pattern on the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound would exhibit characteristic absorption bands.

A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ in the IR spectrum would be indicative of the nitrile (C≡N) stretching vibration.

A broad absorption band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group.

C-H stretching vibrations of the aromatic pyridine ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would appear just below 3000 cm⁻¹.

The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. For instance, 2-pyridinecarbonitrile shows prominent IR bands that can be referenced for comparison. nih.gov

C-O stretching of the primary alcohol would be expected in the 1050-1085 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the nitrile group, which often gives a strong Raman signal.

Interactive Data Table: Expected IR and Raman Vibrational Frequencies for this compound (Note: These are expected frequency ranges based on characteristic functional group absorptions and are for illustrative purposes as specific experimental data is not available in the searched literature.)

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Signal
O-H (alcohol)3200-3600 (broad)Weak
C-H (aromatic)3000-3100Strong
C-H (aliphatic)2850-2960Strong
C≡N (nitrile)2220-2240 (sharp)Strong
C=C, C=N (pyridine ring)1400-1600Medium-Strong
C-O (alcohol)1050-1085Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₈H₈N₂O).

The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways for this compound would include:

Loss of a water molecule from the molecular ion.

Cleavage of the C-C bond between the ethyl group and the pyridine ring, leading to fragments corresponding to the pyridinecarbonitrile moiety and the hydroxyethyl radical.

Loss of the nitrile group.

Analysis of the isotopic pattern of the molecular ion peak would also help to confirm the elemental composition. For a related compound, 2-[(2-hydroxyethyl)amino]pyridine-3-carbonitrile, predicted mass-to-charge ratios for various adducts have been calculated, which can serve as a reference for the types of ions that might be observed. uni.lu

Theoretical and Computational Chemistry of 6 2 Hydroxyethyl Pyridine 3 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. nih.govresearchgate.net By solving the Kohn-Sham equations, DFT methods can accurately predict the ground-state geometry and electronic properties. For 6-(2-Hydroxyethyl)pyridine-3-carbonitrile, a common approach would involve using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p) to perform a full geometry optimization. researchgate.netresearchgate.neteurjchem.com This process finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometry Parameters for a Pyridine (B92270) Derivative This table presents typical data obtained from DFT calculations on related pyridine compounds, as specific data for this compound is not published.

Parameter Bond/Angle Typical Calculated Value
Bond Length C=N (Pyridine Ring) ~1.34 Å
Bond Length C≡N (Nitrile) ~1.16 Å
Bond Length C-O (Hydroxyethyl) ~1.43 Å
Bond Angle C-C-N (Pyridine Ring) ~123°

The hydroxyethyl (B10761427) side chain of this compound introduces conformational flexibility. The rotation around the C-C and C-O single bonds can lead to various stable conformers (rotamers). A conformational analysis, typically performed by systematically rotating key dihedral angles and calculating the potential energy at each step using DFT, is essential to identify the most stable (lowest energy) conformer. The results are visualized as a potential energy surface or landscape, where energy minima correspond to stable conformations. The global minimum represents the most likely structure of the molecule in its ground state.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. eurjchem.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests the molecule is more reactive and easily polarizable. researchgate.net

For pyridine carbonitrile derivatives, the HOMO is often distributed over the pyridine ring, while the LUMO can be localized on the electron-withdrawing carbonitrile group and the ring. researchgate.netresearchgate.net DFT calculations provide precise energy values for these orbitals and map their spatial distribution.

Table of Illustrative FMO Properties for Nicotinonitrile Derivatives This table shows representative values from studies on similar compounds to illustrate the expected data for this compound.

Parameter Typical Calculated Value (eV) Significance
HOMO Energy -6.5 to -7.5 Electron-donating ability
LUMO Energy -1.0 to -2.0 Electron-accepting ability

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. An MD simulation would model the movements of the atoms in this compound by solving Newton's equations of motion. This is particularly useful for understanding the flexibility of the hydroxyethyl side chain and its interactions with solvent molecules or biological receptors. MD simulations can reveal preferred conformations in solution and the timescale of conformational changes.

Quantum Chemical Parameters for Reactivity Prediction

From the HOMO and LUMO energy values obtained via DFT, several quantum chemical parameters can be calculated to predict the global reactivity of this compound. eurjchem.com These descriptors help quantify concepts from chemical reactivity theory.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These parameters provide a quantitative basis for comparing the reactivity of the molecule with others and predicting its behavior in chemical reactions. For instance, a high electrophilicity index suggests the molecule will act as a strong electrophile.

Spectroscopic Property Prediction and Validation (e.g., NMR, IR)

A significant strength of computational chemistry is its ability to predict spectroscopic data, which can be used to validate experimental results or aid in structure elucidation. mdpi.com

Infrared (IR) Spectroscopy: DFT frequency calculations can predict the vibrational modes of this compound. The resulting theoretical IR spectrum shows characteristic peaks for functional groups like the O-H stretch of the alcohol, the C≡N stretch of the nitrile, and various C-H and C=N vibrations of the pyridine ring. These calculated frequencies are often systematically scaled to correct for anharmonicity and achieve better agreement with experimental spectra. nih.govkayseri.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. kayseri.edu.tr Calculations would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. Comparing these predicted shifts with experimental data is a powerful method for confirming the molecular structure.

Table of Predicted vs. Experimental Vibrational Frequencies for a Related Pyridine Derivative This table illustrates the typical correlation between calculated and observed data.

Vibrational Mode Calculated Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
O-H Stretch ~3650 ~3400
C-H (Aromatic) ~3100 ~3050
C≡N Stretch ~2240 ~2225

Supramolecular Chemistry and Non Covalent Interactions of 6 2 Hydroxyethyl Pyridine 3 Carbonitrile

Hydrogen Bonding Networks Involving Pyridine (B92270) Nitrogen and Hydroxyl Groups

The molecular architecture of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile is rich in sites for hydrogen bonding, a highly directional and specific non-covalent interaction crucial for the formation of stable supramolecular assemblies. The primary participants in these networks are the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor, and the pyridine nitrogen atom, which is a strong hydrogen bond acceptor.

Table 1: Potential Hydrogen Bond Interactions in this compound Assemblies

Donor Acceptor Type of Interaction Typical Energy (kcal/mol)
O-H (hydroxyl) N (pyridine) Strong, directional 5 - 8
O-H (hydroxyl) O (hydroxyl) Moderate, directional 3 - 6
C-H (aromatic) N (cyano) Weak 1 - 3

π-π Stacking Interactions in Solid-State and Solution Assemblies

The pyridine ring in this compound is an aromatic system, making it capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, are a significant driving force in the packing of aromatic molecules in the solid state and their association in solution.

In the crystal structures of related cyanopyridine compounds, π-π stacking is a major contributor to the stability of the crystal lattice. d-nb.info Molecules often arrange in parallel-displaced or antiparallel coplanar stacking layers. d-nb.info The presence of the electron-withdrawing cyano group influences the quadrupole moment of the pyridine ring, which in turn affects the geometry and strength of the stacking interaction. It is common to observe offset stacking arrangements where the electron-rich part of one ring interacts favorably with the electron-poor region of an adjacent ring. In some crystal packings of cyanopyridines, the π-π stacking motif has been shown to have a stronger influence on the packing than some of the weaker hydrogen bonds. d-nb.info These interactions would work in concert with the hydrogen-bonding networks to create a densely packed and stable three-dimensional structure.

Table 2: Characteristics of π-π Stacking Interactions

Interaction Type Typical Geometry Interplanar Distance (Å)
Parallel-displaced Rings are parallel but offset 3.3 - 3.8
T-shaped / Edge-to-face Edge of one ring points to the face of another ~5.0 (H to centroid)

Host-Guest Chemistry and Inclusion Complexes

The principles of molecular recognition allow molecules (hosts) with specific cavities to bind other molecules (guests) through non-covalent interactions. This compound has the potential to act as a guest molecule in various host-guest systems due to its distinct functional groups and defined size.

Macrocyclic hosts such as cyclodextrins, cucurbiturils, and calixarenes are known to encapsulate guest molecules in their hydrophobic or functionalized cavities. nih.gov The pyridine-3-carbonitrile portion of the molecule could be encapsulated within the hydrophobic cavity of a host like β-cyclodextrin, driven by the hydrophobic effect and van der Waals interactions. The hydroxyethyl (B10761427) side chain, being more hydrophilic, could remain at the rim of the host molecule, potentially forming hydrogen bonds with the host's exterior hydroxyl or carbonyl groups. This directional interaction could lead to specific orientations of the guest within the host. Similarly, pillararenes have been shown to form inclusion complexes with guests containing cyano groups, where C-H···π and other weak interactions stabilize the assembly. The formation of such host-guest complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability.

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The functional groups on this compound provide the necessary information for it to self-assemble into complex, hierarchical structures.

The process would likely begin with the formation of primary motifs driven by the strongest and most directional interactions, such as the O-H···N hydrogen bonds, leading to dimers or linear chains. These primary structures can then associate through weaker interactions. For instance, π-π stacking of the cyanopyridine rings could organize the hydrogen-bonded chains into two-dimensional sheets. These sheets, in turn, could stack to form a three-dimensional crystal lattice, stabilized by weaker van der Waals forces and C-H···O/N interactions. This hierarchical assembly, where interactions of different strengths operate at different length scales, is a hallmark of crystal engineering and supramolecular chemistry. Studies on aminopyridine-based coordination compounds show that hydrogen bonding and π-stacking interactions are crucial in stabilizing supramolecular assemblies and extending structures into higher dimensions. mdpi.com

Design Principles for Supramolecular Synthons

A supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable intermolecular interactions. The reliability and predictability of certain synthons are a cornerstone of crystal engineering. The functional groups of this compound allow for the application of synthon-based design principles.

The most predictable and robust interaction is the O-H···N(pyridine) hydrogen bond, which forms a reliable supramolecular heterosynthon. This synthon is known to be highly persistent, often forming in preference to other potential hydrogen bonds. The hydroxyl group can also form an O-H···O homosynthon, leading to catemeric (chain) or cyclic motifs. The competition and hierarchy between these synthons will dictate the final supramolecular architecture. For example, in the presence of a carboxylic acid, the acid-pyridine heterosynthon is overwhelmingly favored. mdpi.com The cyano group, while a weaker hydrogen bond acceptor, can participate in C-H···N synthons, which, although weaker, can be structurally significant in the absence of stronger donors and acceptors. Understanding the hierarchy and interplay of these potential synthons allows for a rational design approach to building complex supramolecular structures incorporating this compound.

Advanced Applications and Materials Science Perspectives of Pyridine Carbonitrile Scaffolds

Catalytic Properties of Pyridine (B92270) Carbonitrile Derivatives

Information specifically on the catalytic properties of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile is not available in the current body of scientific literature.

Ligand Design for Organometallic Catalysis

There are no specific research findings on the use of this compound in ligand design for organometallic catalysis.

Role in Organic Transformations

The role of this compound in organic transformations has not been documented.

Integration into Functional Materials

Specific data on the integration of this compound into functional materials is not available.

Framework Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

There is no information on the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).

Supramolecular Polymers and Advanced Polymeric Materials

The application of this compound in supramolecular polymers and advanced polymeric materials has not been reported.

Photoactive and Optoelectronic Applications

There are no documented photoactive or optoelectronic applications for this compound.

Sensing Applications (chemosensors, biosensors)

The unique electronic and structural characteristics of pyridine carbonitrile scaffolds have positioned them as highly effective components in the design of chemosensors and biosensors. The pyridine ring's nitrogen atom acts as a binding site, while the electron-withdrawing carbonitrile group can modulate the molecule's photophysical properties. researchgate.netresearchgate.net This interplay allows for the development of sensors that signal the presence of specific analytes through changes in color or fluorescence, offering high sensitivity and selectivity. researchgate.net

Chemosensors for Ion Detection

Pyridine carbonitrile derivatives have been extensively developed as fluorescent chemosensors for detecting various metal ions. dntb.gov.ua The coordination of a metal ion with the pyridine nitrogen and other potential chelating groups on the scaffold can significantly alter the sensor's electronic state, leading to a measurable optical response. researchgate.netmdpi.com This principle has been applied to create sensors for a range of environmentally and biologically significant cations.

One notable example is a pyridine-based receptor designed for the selective detection of copper ions (Cu²⁺). nih.gov This sensor demonstrates a distinct color change from colorless to yellow upon binding with Cu²⁺, accompanied by the appearance of a strong fluorescence emission band. researchgate.netnih.gov The complexation between the sensor and the copper ion was confirmed to have a specific stoichiometric ratio, and the sensor achieved a low detection limit of 0.25 μM. nih.gov Such sensors have been effectively used to measure Cu²⁺ concentrations in various water samples. nih.gov

Research has also demonstrated the utility of 2-amino-3-cyanopyridine (B104079) derivatives in detecting toxic heavy metal ions. mdpi.com A sensor based on this scaffold was shown to be selective for chromium (Cr²⁺), cobalt (Co²⁺), and copper (Cu²⁺) ions in an acetonitrile/water mixture, exhibiting a remarkable increase in fluorescence intensity upon binding. mdpi.com The binding mechanism is attributed to the chelating interaction between the nitrogen atoms of the pyridine moiety and the metal ions. mdpi.comresearchgate.net The size and charge of the metal ion influence the fluorescence response, enabling selective detection. researchgate.net Furthermore, derivatives of 4-(pyrrol-1-yl)pyridine have been engineered as supramolecular chemosensors for detecting nitrite (B80452) ions in aqueous solutions with a low limit of detection. nih.gov

Table 1: Performance of Pyridine Carbonitrile-Based Chemosensors for Ion Detection

Sensor Derivative Analyte Analytical Technique Limit of Detection (LOD) Key Finding
Pyridine-based receptor (S) Cu²⁺ Colorimetry, UV-Vis, Fluorescence Spectroscopy 0.25 μM Exhibits a distinct color change and "turn-on" fluorescence upon binding Cu²⁺. researchgate.netnih.gov
2-Amino-3-cyanopyridine derivative Cr²⁺, Co²⁺, Cu²⁺ Fluorometry Not Specified Shows high selectivity and sensitivity with a significant enhancement of fluorescence for these ions. mdpi.com
4-(Pyrrol-1-yl)pyridine Nitrite (NO₂⁻) UV-Vis Absorbance 0.330 ppm Acts as a supramolecular chemodosimeter with naked-eye detection capability. nih.gov
4-(2,5-Dimethyl-pyrrol-1-yl)pyridine Nitrite (NO₂⁻) UV-Vis Absorbance 1.06 ppm Effective for nitrite sensing, though less sensitive than the parent 4-(pyrrol-1-yl)pyridine. nih.gov

Probes for Monitoring Polymerization and Other Applications

Beyond ion detection, pyridine carbonitrile scaffolds serve as valuable fluorescent molecular sensors for monitoring dynamic processes, such as photopolymerization. mdpi.com A series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been successfully employed to track the progress of free-radical, thiol-ene, and cationic polymerization reactions using the Fluorescence Probe Technique (FPT). mdpi.com

These sensors exhibit high sensitivity to changes in their microenvironment. mdpi.com As the polymerization proceeds, the viscosity of the medium increases, which restricts the intramolecular rotation within the sensor molecule. This restriction leads to a change in the fluorescence emission, which can be correlated to the monomer conversion rate. mdpi.com Notably, these pyridine carbonitrile derivatives were found to be more sensitive than some commercially available probes. mdpi.com In a dual-function capacity, these compounds not only monitor the polymerization process but can also act as co-initiators, accelerating the reaction under near-UV light. mdpi.com

Table 2: Application of Pyridine Carbonitrile Derivatives in Process Monitoring

Sensor Derivative Series Application/Process Monitored Technique Key Finding

Emerging Research Frontiers and Interdisciplinary Studies

The landscape of chemical research is continually evolving, with significant advancements at the intersection of chemistry, biology, and computer science. For specialized compounds like 6-(2-Hydroxyethyl)pyridine-3-carbonitrile, these emerging frontiers open new avenues for synthesis, analysis, and the discovery of novel derivatives with tailored properties. This section explores the application of bio-inspired chemistry, advanced analytical techniques, sustainable practices, and artificial intelligence in the context of pyridine (B92270) carbonitriles.

Q & A

What are the optimal synthetic routes for 6-(2-Hydroxyethyl)pyridine-3-carbonitrile, and how can reaction conditions be tailored to improve yield?

Basic Research Question
The synthesis of pyridine-3-carbonitrile derivatives often involves multi-step reactions, such as Knorr-type condensations or nucleophilic substitutions. For this compound, a common approach is the functionalization of the pyridine ring via hydroxyethylation at the 6-position, followed by nitrile introduction at the 3-position. Key variables include solvent polarity (e.g., toluene vs. methanol), temperature (e.g., reflux vs. room temperature), and catalysts (e.g., NaOH or heterogeneous catalysts). For instance, microwave-assisted synthesis has been shown to reduce reaction time and improve yields compared to traditional thermal methods . Optimization should prioritize minimizing side products (e.g., over-oxidation of the hydroxyethyl group) through controlled stoichiometry and real-time monitoring (e.g., TLC or HPLC).

How do structural modifications at the hydroxyethyl or nitrile groups influence the biological activity of this compound?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal that the hydroxyethyl group enhances solubility and hydrogen-bonding interactions with biological targets, such as enzymes or receptors. Substituting the hydroxyethyl group with bulkier alkyl chains or aryl groups can alter binding affinity and selectivity. For example, replacing the hydroxyethyl with a trifluoromethyl group (as seen in related compounds) increases lipophilicity and metabolic stability but may reduce aqueous solubility . The nitrile group at the 3-position is critical for electronic effects; replacing it with a carboxyl group diminishes activity in kinase inhibition assays, likely due to reduced electrophilicity . Computational modeling (e.g., DFT or molecular docking) is recommended to predict modifications before synthetic validation.

What analytical techniques are most effective for characterizing this compound and resolving spectral data contradictions?

Methodological Focus
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming regiochemistry, particularly distinguishing between 6- and 4-substituted isomers. Mass spectrometry (HRMS-ESI) provides accurate molecular weight confirmation and detects impurities. Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism; variable-temperature NMR can resolve such ambiguities . For crystallographic validation, single-crystal X-ray diffraction is definitive but requires high-purity samples. Conflicting UV-Vis or fluorescence data (e.g., in polarity-sensitive assays) should be cross-validated using standardized solvents and pH buffers .

How can the fluorescence properties of this compound be exploited in environmental or biological sensing applications?

Advanced Research Question
Pyridine-3-carbonitrile derivatives exhibit solvatochromic and viscosity-sensitive fluorescence due to intramolecular charge transfer (ICT) mechanisms. The hydroxyethyl group can act as a hydrogen-bond donor, enhancing sensitivity to polar analytes (e.g., metal ions or pH changes). For example, related compounds show fluorescence quenching in the presence of Cu²⁺ or Fe³⁺, with detection limits as low as 10 nM . To design a sensor, conjugate the core structure with a recognition moiety (e.g., crown ethers for cations) and validate using time-resolved fluorescence spectroscopy. Note that autofluorescence in biological matrices (e.g., serum) may require background subtraction algorithms .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Focus
Scale-up challenges include exothermic reactions (risk of thermal runaway) and purification bottlenecks. Transitioning from batch to flow chemistry improves heat and mass transfer, reducing safety risks. Chromatographic purification (e.g., flash column chromatography) is impractical at larger scales; instead, crystallization protocols should be developed using solvent-antisolvent systems (e.g., water/ethanol). Regulatory compliance requires stringent impurity profiling (e.g., genotoxic nitrile byproducts), necessitating LC-MS/MS with a sensitivity threshold of ≤0.1% . Green chemistry principles (e.g., recyclable catalysts or solvent-free conditions) are recommended to align with sustainability goals .

How do computational methods aid in predicting the toxicological profile of this compound?

Advanced Research Question
In silico tools like ADMET Predictor™ or ProtoX can assess hepatotoxicity, CYP450 inhibition, and Ames test mutagenicity. The hydroxyethyl group may pose renal toxicity risks due to potential oxidative metabolism to reactive aldehydes. Mitigation strategies include prodrug design (e.g., acetylating the hydroxy group) or introducing electron-withdrawing substituents to block metabolic activation . Molecular dynamics simulations can model protein binding (e.g., with human serum albumin) to predict plasma half-life. Experimental validation via in vitro hepatocyte assays is critical to confirm computational findings .

What strategies address contradictions in reported biological activities of pyridine-3-carbonitrile derivatives?

Data Contradiction Analysis
Discrepancies in IC₅₀ values or mechanism-of-action claims often stem from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). For example, a compound may inhibit EGFR in HeLa cells but not in A549 due to mutation profiles. Standardize assays using validated protocols (e.g., NCI-60 panel for cytotoxicity) and include positive controls (e.g., staurosporine for kinase inhibition). Meta-analyses of published data should account for structural analogs (e.g., 6-trifluoromethyl vs. 6-hydroxyethyl derivatives) and experimental conditions (e.g., serum-free vs. serum-containing media) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.